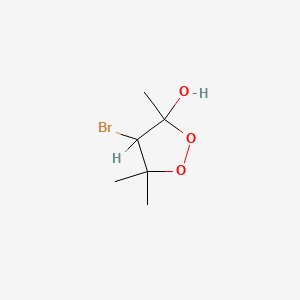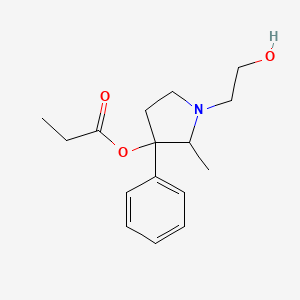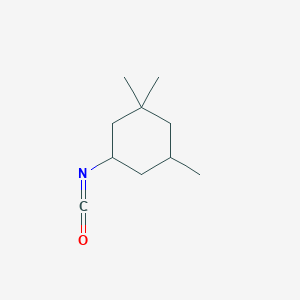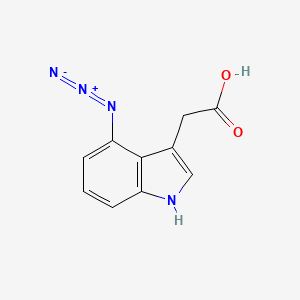
(4-Azido-1H-indol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Azido-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals This compound features an azido group at the fourth position of the indole ring and an acetic acid moiety at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Azido-1H-indol-3-yl)acetic acid typically involves the introduction of an azido group to an indole derivative. One common method is the reaction of 4-bromo-1H-indole-3-acetic acid with sodium azide in the presence of a copper catalyst. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: (4-Azido-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, to form corresponding amine derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, copper catalyst, DMF, elevated temperatures.
Reduction Reactions: Hydrogen gas, palladium catalyst.
Cycloaddition Reactions: Alkynes, copper catalyst, room temperature or slightly elevated temperatures.
Major Products Formed:
Substitution Reactions: Amine derivatives.
Reduction Reactions: Primary amines.
Cycloaddition Reactions: Triazole derivatives.
科学的研究の応用
(4-Azido-1H-indol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
作用機序
The mechanism of action of (4-Azido-1H-indol-3-yl)acetic acid largely depends on the specific application and the chemical reactions it undergoes. In bioconjugation, for example, the azido group can react with alkynes via the Huisgen cycloaddition reaction to form stable triazole linkages. This reaction is often used to label proteins, nucleic acids, and other biomolecules, facilitating their detection and analysis .
類似化合物との比較
Indole-3-acetic acid: A naturally occurring plant hormone involved in the regulation of plant growth and development.
4-Bromo-1H-indole-3-acetic acid: A precursor in the synthesis of (4-Azido-1H-indol-3-yl)acetic acid.
1H-Indole-3-acetic acid: Another indole derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity compared to other indole derivatives. This reactivity makes it particularly useful in click chemistry and other applications where selective and efficient reactions are required.
特性
CAS番号 |
79473-09-9 |
|---|---|
分子式 |
C10H8N4O2 |
分子量 |
216.20 g/mol |
IUPAC名 |
2-(4-azido-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8N4O2/c11-14-13-8-3-1-2-7-10(8)6(5-12-7)4-9(15)16/h1-3,5,12H,4H2,(H,15,16) |
InChIキー |
UIWLVLWTVJZBJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)N=[N+]=[N-])C(=CN2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


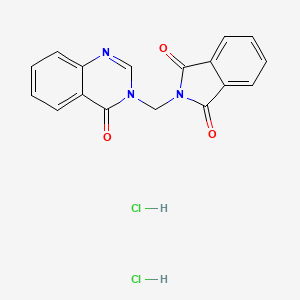

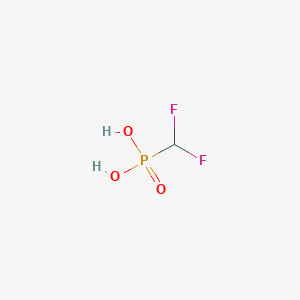

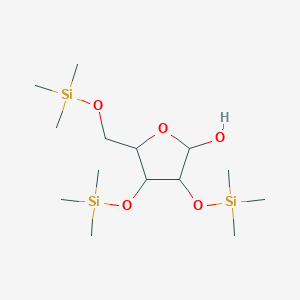
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[3-(dimethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14443184.png)
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)

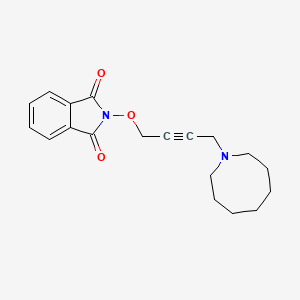

![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
